Scientific Field: Medicinal Chemistry and Oncology
Summary: Researchers have explored the antitumor potential of 4-Pyridin-3-ylbutanal and related compounds. One study identified 17 compounds with antitumor activity, among which compound (containing a pyrazolo [3,4-b]pyridin-6-one scaffold) exhibited anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116.
In each application, researchers tailor the experimental procedures based on their specific goals Parameters such as reaction conditions, solvent choice, and analytical techniques play a crucial role Quantitative data, such as yields, melting points, and spectroscopic results, are essential for assessing the success of these applications
3-Pyridinebutanal is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with a butanal group, making it a unique member of the pyridine family. The compound is characterized by its aromaticity due to the presence of the nitrogen atom in the six-membered ring, which contributes to its chemical properties and reactivity. 3-Pyridinebutanal is known for its potential applications in pharmaceuticals and as a building block in organic synthesis.
There is no documented information on the specific mechanism of action of 4-pyridin-3-ylbutanal in biological systems.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 3-Pyridinebutanal can be achieved through several methods:
These methods emphasize the compound's accessibility for research and industrial applications.
3-Pyridinebutanal has potential applications in various fields, including:
Several compounds share structural similarities with 3-Pyridinebutanal. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Pyridinebutanal | C9H11NO | Similar structure, different substitution pattern |
3-Pyridinol | C5H5NO | Hydroxyl group instead of aldehyde |
Nicotinic Acid | C6H6N2O | Contains a pyridine ring, important in biology |
2-Aminopyridine | C5H6N2 | Amino group substitution, used in pharmaceuticals |
What sets 3-Pyridinebutanal apart from these compounds is its specific combination of a pyridine ring and an aldehyde functional group, which may confer distinct reactivity and biological properties not found in other derivatives.